3-Phenyl-3-pentanol
Overview
Description
3-Phenyl-3-pentanol is an organic compound with the molecular formula C₁₁H₁₆O It is a secondary alcohol characterized by a phenyl group attached to the third carbon of a pentanol chain
Mechanism of Action
Target of Action
3-Phenyl-3-pentanol, also known as 3-phenylpentan-3-ol, is a type of alcohol
Mode of Action
It’s known that alcohols like this compound can participate in reactions involving carbonyl compounds . For instance, Grignard reagents, prepared by the reaction of organohalides with magnesium, react with carbonyl compounds to yield alcohols . This reaction involves the addition of a carbanion nucleophile to the carbonyl compound .
Biochemical Pathways
The addition of stabilized carbon nucleophiles to carbonyl compounds is used in almost all metabolic pathways as the major process for forming carbon–carbon bonds . Therefore, it’s plausible that this compound could influence these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Phenyl-3-pentanol involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent, such as phenylmagnesium bromide, which is then reacted with 3-pentanone. The reaction proceeds as follows:
Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Reaction with 3-Pentanone: The Grignard reagent is then added to 3-pentanone under anhydrous conditions to form this compound after hydrolysis.
The reaction conditions typically involve maintaining an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
- Large-scale preparation of the Grignard reagent.
- Controlled addition to 3-pentanone.
- Efficient hydrolysis and purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-pentanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, 3-phenyl-3-pentanone, using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: Reduction of this compound can yield hydrocarbons, although this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form 3-phenyl-3-pentyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.
Major Products Formed
Oxidation: 3-Phenyl-3-pentanone.
Reduction: Hydrocarbons (less common).
Substitution: 3-Phenyl-3-pentyl chloride.
Scientific Research Applications
3-Phenyl-3-pentanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-pentanol: Similar structure but with the phenyl group attached to the second carbon.
3-Phenyl-1-pentanol: Phenyl group attached to the first carbon.
3-Phenyl-3-butanol: Shorter carbon chain with the phenyl group attached to the third carbon.
Uniqueness
3-Phenyl-3-pentanol is unique due to its specific structure, which provides distinct chemical and physical properties. Its position of the phenyl group and the hydroxyl group on the third carbon of the pentanol chain makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
3-phenylpentan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCPOPNECJIJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935470 | |
Record name | 3-Phenylpentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565-71-5 | |
Record name | 1565-71-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1565-71-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenylpentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1565-71-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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